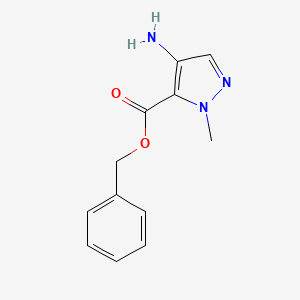

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This specific compound features a benzyl group, an amino group, and a carboxylate group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications . Another approach involves the use of benzyl chloride and 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can enhance lipophilicity and membrane permeability. The carboxylate group can participate in ionic interactions, stabilizing the compound within biological systems .

Comparison with Similar Compounds

4-Amino-1-methyl-1H-pyrazole-5-carboxylate: Lacks the benzyl group, resulting in different reactivity and applications.

Benzyl 4-hydroxy-1-methyl-1H-pyrazole-5-carboxylate: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.

Benzyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate: Features a phenyl group instead of a methyl group, affecting its biological activity.

Uniqueness: Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (BAMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antiviral agent. This article provides a comprehensive overview of the biological activity of BAMPC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BAMPC features a unique pyrazole structure characterized by the following:

- Molecular Formula : C12H14N4O2

- Molecular Weight : Approximately 231.25 g/mol

- Functional Groups : Contains a benzyl group, an amino group, and a carboxylate functional group.

The structural arrangement enhances its interaction with biological targets, particularly in antiviral applications.

BAMPC exhibits its biological effects primarily through:

- Inhibition of HIV-1 Replication : Studies have shown that BAMPC acts as an inhibitor of HIV-1 replication in vitro. It operates through non-toxic mechanisms that do not engage classical antiviral pathways, which is advantageous for overcoming drug resistance .

- Enzyme Interaction : The compound has been reported to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Biological Activity Overview

BAMPC has been evaluated for various biological activities, including:

- Antiviral Activity : Notably effective against HIV-1, BAMPC demonstrates dose-dependent activity without significant toxicity.

- Anticancer Potential : Similar pyrazole derivatives have shown promise in treating various cancers. BAMPC's structural analogs are known to inhibit the growth of multiple cancer cell lines, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The efficacy of BAMPC and its derivatives can be influenced by modifications to its structure. Key findings from SAR studies include:

| Compound | Modification | Biological Activity |

|---|---|---|

| BAMPC | Benzyl group | Effective against HIV-1 |

| 4-Amino derivatives | Varying substitutions | Enhanced anticancer activity |

| Other pyrazole derivatives | Different functional groups | Diverse biological activities (anticancer, anti-inflammatory) |

Research indicates that modifications at specific positions on the pyrazole ring can significantly alter biological activity, underscoring the importance of structural optimization in drug development .

Case Studies

Several case studies highlight the biological efficacy of BAMPC and related compounds:

- HIV Inhibition Study :

- Cancer Cell Proliferation :

- Enzyme Inhibition Studies :

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

benzyl 4-amino-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(10(13)7-14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |

InChI Key |

YQYFARSADNFWQU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.